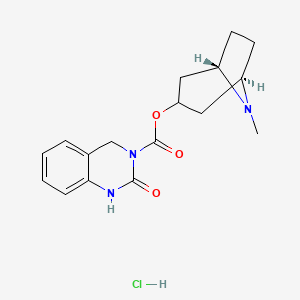

DAU 5884 hydrochloride

Description

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDERDDSQHZRNGC-LIWIJTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131780-47-7 | |

| Record name | DAU 5884 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

DAU 5884 Hydrochloride: A Technical Guide to its M3 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological characteristic of DAU 5884 hydrochloride: its selectivity for the M3 muscarinic acetylcholine receptor. This compound is recognized as a potent and selective antagonist of the M3 receptor, playing a crucial role in research investigating cholinergic signaling pathways.[1][2] This document provides a comprehensive overview of its binding affinity, the experimental methodologies used to determine its selectivity, and the underlying signaling pathways.

Core Data: Muscarinic Receptor Binding Affinity

The selectivity of this compound is quantitatively demonstrated by its binding affinity (pKi) for the five muscarinic receptor subtypes (M1-M5). The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

| Receptor Subtype | pKi Value (Mean ± SEM) |

| M1 | 9.4 ± 0.04 |

| M2 | 7.4 ± 0.05 |

| M3 | 8.8 ± 0.03 |

| M4 | 8.5 ± 0.02 |

| M5 | Not Reported |

| (Data sourced from a comprehensive review on muscarinic orthosteric antagonists)[3] |

As the data illustrates, this compound exhibits a significantly higher affinity for the M1 and M3 receptor subtypes compared to the M2 and M4 subtypes.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[4] Antagonism by this compound blocks the initiation of this signaling cascade. Upon agonist (e.g., acetylcholine) binding, the M3 receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates a variety of cellular responses, including smooth muscle contraction.[4]

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The determination of M3 receptor selectivity for a compound like this compound involves a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (DAU 5884) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that has a known high affinity for that receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M3 receptors) in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet and resuspend it in an assay buffer to a specific protein concentration.[4]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a radiolabeled ligand (e.g., [3H]-N-methylscopolamine), and the membrane suspension to designated wells.

-

Non-specific Binding: Add a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine), the radiolabeled ligand, and the membrane suspension to another set of wells.

-

Competitive Binding: Add varying concentrations of the test compound (this compound), the radiolabeled ligand, and the membrane suspension to the remaining wells.[4]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[4]

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with an ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

Functional Antagonism Assay (Isolated Organ Bath)

This assay assesses the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue preparation. For M3 receptors, this often involves measuring the contraction of smooth muscle, such as the guinea pig ileum or trachea.

Methodology:

-

Tissue Preparation:

-

Euthanize an appropriate animal model (e.g., guinea pig) and dissect the desired smooth muscle tissue (e.g., a segment of the ileum).

-

Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[4]

-

Connect the tissue to an isometric force transducer to measure muscle contraction.[4]

-

-

Equilibration: Allow the tissue to equilibrate in the organ bath for a set period (e.g., 60 minutes), with regular washing.[4]

-

Control Agonist Concentration-Response Curve:

-

Cumulatively add a muscarinic agonist (e.g., carbachol or methacholine) to the organ bath to generate a concentration-response curve for muscle contraction.

-

Wash the tissue thoroughly to return to the baseline resting tension.[4]

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.[4]

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

Repeat the cumulative addition of the agonist to generate a second concentration-response curve in the presence of this compound.[4]

-

-

Data Analysis (Schild Analysis):

-

Plot the contractile response against the logarithm of the agonist concentration for both curves (with and without the antagonist).

-

Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) for both conditions.

-

Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).

-

Repeat the experiment with multiple concentrations of this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity. For a competitive antagonist, the slope of the Schild plot should be close to 1.[5]

-

Caption: Functional Antagonism Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DAU 5884 Hydrochloride for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor, a class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions.[1][2][3] In the field of pharmacological research, this compound serves as a critical tool for elucidating the role of M3 receptors in various cellular and physiological processes. Its primary utility lies in its ability to competitively inhibit the effects of acetylcholine and other muscarinic agonists at the M3 receptor subtype. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key research applications, experimental protocols, and binding affinity data.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁N₃O₃·HCl | [4] |

| Molecular Weight | 351.83 g/mol | [4] |

| CAS Number | 131780-48-8 | [4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | [4] |

| Storage | 4°C, sealed storage, away from moisture | [3] |

Mechanism of Action: Selective M3 Receptor Antagonism

This compound exerts its effects by binding to the orthosteric site of the M3 muscarinic acetylcholine receptor, thereby preventing the binding of the endogenous agonist, acetylcholine, and other muscarinic agonists. The M3 receptor is predominantly coupled to the Gq/11 family of G proteins.[2][5] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and cell proliferation.[2][4] this compound effectively blocks this entire downstream signaling pathway by preventing the initial agonist-receptor interaction.

M3 Muscarinic Receptor Signaling Pathway Blocked by DAU 5884

Binding Affinity and Selectivity

This compound exhibits a high affinity for the human M3 muscarinic receptor, with a pKi value of 8.8. While it is considered M3-selective, it also shows significant affinity for M1 and M4 receptors, and a lower affinity for the M2 receptor. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Muscarinic Receptor Subtype | pKi Value (± SEM) | Reference |

| M1 | 9.4 ± 0.04 | [6] |

| M2 | 7.4 ± 0.05 | [6] |

| M3 | 8.8 ± 0.03 | [6] |

| M4 | 8.5 ± 0.02 | [6] |

| M5 | Not Reported |

Key Research Applications and Experimental Protocols

The primary research application of this compound is to investigate M3 receptor-mediated physiological and pathophysiological processes. It is extensively used in studies related to airway smooth muscle biology, particularly in the context of asthma and chronic obstructive pulmonary disease (COPD).

Inhibition of Airway Smooth Muscle Cell Proliferation

This compound is used to demonstrate the involvement of M3 receptors in the proliferation of airway smooth muscle cells, a key feature of airway remodeling in chronic inflammatory lung diseases.

This protocol is adapted from Gosens et al., Am J Respir Cell Mol Biol, 2003.[1][7]

-

Cell Culture: Bovine tracheal smooth muscle cells are cultured to near confluence in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Serum Deprivation: To synchronize the cells in the G0/G1 phase of the cell cycle, the cells are serum-deprived for 48 hours in a serum-free medium.

-

Pre-incubation with DAU 5884: Cells are pre-incubated with this compound (e.g., 0.1 µM) for 30 minutes prior to stimulation.

-

Stimulation: The cells are then stimulated with a combination of a muscarinic agonist (e.g., 10 µM methacholine) and a growth factor (e.g., platelet-derived growth factor, PDGF, 1 ng/mL) for 24 hours.

-

[³H]Thymidine Labeling: During the last 4 hours of stimulation, [³H]thymidine (0.25 µCi/well) is added to the culture medium.

-

Measurement of Incorporation: The cells are washed with phosphate-buffered saline (PBS), and the DNA is precipitated with ice-cold trichloroacetic acid (TCA). The amount of incorporated [³H]thymidine is then quantified using a liquid scintillation counter.

-

Data Analysis: The results are expressed as the percentage of [³H]thymidine incorporation relative to the control (unstimulated) cells. The inhibitory effect of DAU 5884 is determined by comparing the proliferation in the presence and absence of the antagonist.

Experimental Workflow: Cell Proliferation Assay

Inhibition of Smooth Muscle Contraction

This compound is also employed to study the role of M3 receptors in smooth muscle contraction, a fundamental process in various organs, including the airways, gastrointestinal tract, and urinary bladder.

This protocol is a representative example based on methodologies for studying airway smooth muscle contractility.

-

Tissue Preparation: A section of the trachea is excised, and the smooth muscle layer is carefully dissected into strips (e.g., 2 mm wide and 10 mm long).

-

Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).

-

Pre-incubation with DAU 5884: this compound (e.g., 10 nM - 1 µM) is added to the organ bath 30 minutes before the addition of the contractile agonist.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., methacholine or carbachol) is generated by adding the agonist in a stepwise manner.

-

Data Recording and Analysis: The isometric contractions are recorded using a force transducer. The contractile responses are expressed as a percentage of the maximal contraction induced by a depolarizing agent (e.g., KCl). The potency of the antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Conclusion

This compound is an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of the M3 muscarinic receptor. Its high affinity and selectivity for the M3 subtype, coupled with its demonstrated efficacy in blocking key cellular responses such as proliferation and contraction, make it an essential compound in the study of diseases characterized by cholinergic dysfunction, including respiratory and neurological disorders. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. Muscarinic M3-receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 6. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

The Biological Activity of DAU 5884 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of DAU 5884 Hydrochloride's Biological Profile

This compound is a notable muscarinic acetylcholine receptor (mAChR) antagonist. Its biological activity is characterized by its interaction with various subtypes of muscarinic receptors, leading to the modulation of downstream signaling pathways. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its quantitative receptor binding affinities and its functional effects on cellular processes. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Quantitative Analysis of Receptor Binding Affinity

The binding profile of DAU 5884 across different muscarinic receptor subtypes has been characterized through radioligand binding assays. The affinity of an antagonist for its receptor is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value | Selectivity vs. M3 | Reference |

| M1 | 9.4 ± 0.04 | ~4-fold higher affinity for M1 | [1] |

| M2 | 7.4 ± 0.05 | ~25-fold lower affinity than M3 | [1] |

| M3 | 8.8 ± 0.03 | - | [1] |

| M4 | 8.5 ± 0.02 | ~2-fold lower affinity than M3 | [1] |

Table 1: Binding Affinities (pKi) of DAU 5884 for Human Muscarinic Acetylcholine Receptor Subtypes.

The data clearly indicates that DAU 5884 possesses the highest affinity for the M1 muscarinic receptor subtype, suggesting it is a potent M1 antagonist.[1] While also demonstrating high affinity for the M3 and M4 subtypes, its affinity for the M2 subtype is considerably lower. This profile suggests that DAU 5884 can be a valuable tool for distinguishing between different muscarinic receptor functions.

Functional Biological Activity: Inhibition of Airway Smooth Muscle Cell Proliferation

A key functional effect of this compound is its ability to inhibit the proliferation of airway smooth muscle (ASM) cells. This has been demonstrated in studies investigating the synergistic effect of muscarinic receptor activation and growth factors on ASM mitogenesis. Specifically, DAU 5884 has been shown to be a potent antagonist of the M3 muscarinic receptor-mediated potentiation of platelet-derived growth factor (PDGF)-induced proliferation of bovine tracheal smooth muscle cells.[2]

In these studies, the muscarinic agonist methacholine was found to synergistically enhance the proliferative effect of PDGF. This synergistic effect was significantly suppressed by this compound at a concentration of 0.1 µM, indicating that this process is mediated by the M3 muscarinic receptor.[2]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

The following is a representative protocol for a competitive radioligand binding assay to determine the pKi values of a test compound like this compound at different muscarinic receptor subtypes. This protocol is based on standard methodologies in the field, as the specific details from the primary study by Doods et al. (1993) were not fully available.

Objective: To determine the binding affinity (pKi) of this compound for M1, M2, M3, and M4 muscarinic acetylcholine receptors.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, or M4 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [³H]-NMS (typically at its Kd concentration).

-

Varying concentrations of this compound or vehicle (for total binding) or 1 µM atropine (for non-specific binding).

-

Membrane preparation containing the specific muscarinic receptor subtype.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Convert the Ki value to pKi (-log(Ki)).

-

Airway Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)

The following protocol is based on the methodology described by Gosens et al. (2003) to assess the effect of this compound on ASM cell proliferation.[2]

Objective: To determine the inhibitory effect of this compound on methacholine- and PDGF-induced proliferation of bovine tracheal smooth muscle (BTSM) cells.

Materials:

-

Primary cultured bovine tracheal smooth muscle (BTSM) cells.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Serum-free medium.

-

Methacholine.

-

Platelet-derived growth factor (PDGF).

-

This compound.

-

[³H]-thymidine.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture and Synchronization:

-

Culture BTSM cells in standard cell culture medium until they reach sub-confluence.

-

To synchronize the cells in the G₀/G₁ phase of the cell cycle, replace the growth medium with serum-free medium and incubate for 24-48 hours.

-

-

Treatment:

-

Pre-incubate the synchronized cells with 0.1 µM this compound or vehicle for a specified time (e.g., 30 minutes).

-

Add methacholine (e.g., 10 µM) and/or PDGF (e.g., 10 ng/mL) to the appropriate wells. Include control wells with no treatment, methacholine alone, PDGF alone, and the combination of methacholine and PDGF.

-

-

[³H]-Thymidine Labeling:

-

After a suitable incubation period with the treatments (e.g., 24 hours), add [³H]-thymidine to each well and incubate for an additional period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized DNA.

-

-

Cell Lysis and DNA Precipitation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate the DNA by adding ice-cold TCA.

-

-

Washing:

-

Wash the precipitate multiple times with TCA to remove unincorporated [³H]-thymidine.

-

-

Solubilization and Scintillation Counting:

-

Solubilize the DNA precipitate (e.g., with NaOH).

-

Transfer the solubilized DNA to scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) or as a percentage of the control.

-

Compare the [³H]-thymidine incorporation in the presence and absence of this compound to determine its inhibitory effect.

-

Signaling Pathways

This compound, as a muscarinic antagonist, exerts its effects by blocking the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting the downstream signaling cascades initiated by these G protein-coupled receptors (GPCRs). The specific pathway affected depends on the muscarinic receptor subtype being antagonized.

M3 Muscarinic Receptor Signaling Pathway and its Inhibition by DAU 5884

The M3 muscarinic receptor is coupled to the Gq family of G proteins. Its activation by ACh leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and cell proliferation. DAU 5884 blocks the initial step of this pathway by preventing ACh from binding to the M3 receptor.

Conclusion

This compound is a potent muscarinic antagonist with a complex selectivity profile, exhibiting the highest affinity for the M1 receptor subtype. Its functional activity as an M3 antagonist has been demonstrated by its ability to inhibit airway smooth muscle cell proliferation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of muscarinic receptor modulation. Further studies are warranted to fully elucidate the in vivo effects and therapeutic applications of this compound.

References

DAU 5884 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Pharmacological Profile of a Selective M3 Muscarinic Receptor Antagonist

Abstract

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor, a key component in the regulation of smooth muscle contraction and glandular secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for assessing its biological activity, including Schild analysis for determining antagonist potency and cell proliferation assays, are presented. Furthermore, this document elucidates the M3 receptor signaling pathway and the mechanism of action of this compound through illustrative diagrams. The compiled data, presented in structured tables, offers a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of respiratory and gastrointestinal pharmacology.

Chemical Structure and Properties

This compound, with the chemical name 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride, is a synthetic compound belonging to the class of quinazoline derivatives.

Chemical Structure:

A comprehensive summary of the chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁N₃O₃·HCl | |

| Molecular Weight | 351.83 g/mol | |

| CAS Number | 131780-48-8 | |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in water and 100 mM in DMSO. | |

| Storage | Desiccate at +4°C | |

| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride | |

| SMILES | CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)N3CC4=CC=CC=C4NC3=O.Cl |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] M3 receptors are G-protein coupled receptors (GPCRs) primarily coupled to Gq/11 proteins.[2][3] Upon activation by acetylcholine or other muscarinic agonists, the M3 receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction and glandular secretion.

This compound exerts its effect by binding to the M3 receptor, thereby preventing the binding of acetylcholine and inhibiting the downstream signaling pathway. This antagonistic action leads to the relaxation of smooth muscles, such as those in the airways and gastrointestinal tract, and a reduction in secretions from glands.

The following diagram illustrates the M3 receptor signaling pathway and the point of inhibition by this compound.

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by DAU 5884.

Pharmacological Data

The antagonist activity of this compound has been characterized in various in vitro systems. The following table summarizes key pharmacological parameters.

| Parameter | Species/Tissue | Agonist | Value (pA₂) | Reference |

| pA₂ | Guinea Pig Trachea | Methacholine | 8.8 | [4] |

| pA₂ | Bovine Tracheal Smooth Muscle | Methacholine | 8.9 | [5] |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA₂ value indicates greater antagonist potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Schild Analysis for pA₂ Determination in Isolated Guinea Pig Trachea

This protocol describes the determination of the antagonist potency (pA₂) of this compound against methacholine-induced contractions in isolated guinea pig tracheal rings.

Experimental Workflow:

Caption: Workflow for Schild Analysis of this compound.

Detailed Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs (250-400 g) are euthanized by cervical dislocation. The trachea is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1, gassed with 95% O₂ and 5% CO₂ at 37°C). The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

Organ Bath Setup: Tracheal rings are suspended between two stainless steel hooks in 10 ml organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.

-

Experimental Procedure:

-

After equilibration, a cumulative concentration-response curve to methacholine (10⁻⁹ to 10⁻³ M) is obtained.

-

The tissues are then washed repeatedly for 60 minutes to allow for the return to baseline tension.

-

The tracheal rings are incubated with a specific concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) for 30 minutes.

-

A second cumulative concentration-response curve to methacholine is then generated in the presence of the antagonist.

-

This procedure is repeated for at least three different concentrations of this compound.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximum response to methacholine in the control curve.

-

The EC₅₀ values (the molar concentration of agonist that produces 50% of the maximal response) are determined for each curve.

-

The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The pA₂ value is determined from the x-intercept of the Schild regression line.[4]

-

Airway Smooth Muscle Cell Proliferation Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on methacholine-induced proliferation of bovine tracheal smooth muscle cells.

Experimental Workflow:

Caption: Workflow for Cell Proliferation Assay.

Detailed Methodology:

-

Cell Culture: Bovine tracheal smooth muscle cells are isolated from fresh bovine tracheas by enzymatic digestion. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin in a humidified atmosphere of 5% CO₂ at 37°C.

-

Cell Seeding and Synchronization: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well. Once the cells reach sub-confluence, they are growth-arrested by incubation in serum-free DMEM for 48 hours to synchronize them in the G₀/G₁ phase of the cell cycle.

-

Treatment:

-

The synchronized cells are pre-incubated with this compound (e.g., 1 µM) for 30 minutes.

-

The cells are then stimulated with methacholine (e.g., 10 µM) in the presence or absence of a mitogen such as platelet-derived growth factor (PDGF, 10 ng/ml).

-

The plates are incubated for 24 to 48 hours.

-

-

Measurement of Proliferation:

-

Cell proliferation is assessed by measuring [³H]-thymidine incorporation. [³H]-thymidine (1 µCi/well) is added to the culture medium for the final 18 hours of the incubation period.

-

The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

The results are expressed as a percentage of the proliferation induced by the mitogen alone.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the M3 muscarinic receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the cholinergic regulation of smooth muscle function and cell proliferation. The detailed protocols and compiled data presented in this guide are intended to facilitate further research into the therapeutic potential of M3 receptor antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. Preparation of bovine tracheal smooth muscle for in vitro pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DAU 5884 Hydrochloride (CAS 131780-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 hydrochloride is a potent and selective muscarinic M3 receptor antagonist. It has been instrumental as a research tool in elucidating the role of M3 receptors in various physiological processes, particularly in the context of airway smooth muscle pharmacology and gastrointestinal motility. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of this compound. It includes detailed experimental protocols for key assays, a summary of its binding affinities across muscarinic receptor subtypes, and visualizations of its signaling pathway and experimental workflows.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| Chemical Name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride |

| CAS Number | 131780-48-8 |

| Molecular Formula | C₁₇H₂₁N₃O₃·HCl |

| Molecular Weight | 351.83 g/mol |

| Purity | ≥98% |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO. |

| Storage | Desiccate at +4°C. |

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic M3 receptors. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like acetylcholine or methacholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and other cellular responses. By competitively binding to the M3 receptor, this compound prevents the initiation of this signaling pathway.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

Pharmacological Profile: Selectivity and Potency

This compound exhibits high potency at the M3 muscarinic receptor. While it is primarily characterized as an M3 antagonist, it also shows high affinity for the M1 receptor and can distinguish between M4 and M2 receptor subtypes.[1] The following table summarizes the reported binding affinities (pKi values) of DAU 5884 for various muscarinic receptor subtypes.

| Receptor Subtype | pKi Value | Reference |

| M1 | 9.4 | Doods et al., 1993 |

| M2 | Not explicitly stated, but lower affinity than M1, M3, and M4 | Doods et al., 1993 |

| M3 | 8.8 | Doods et al., 1993 |

| m4 (CHO cells) | Higher affinity than for M2 | Doods et al., 1993 |

| M5 | Not reported |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Key Experimental Applications and Protocols

This compound has been utilized in several key experimental settings to investigate the role of M3 receptors.

Inhibition of Methacholine-Induced Airway Smooth Muscle Mitogenesis

DAU 5884 has been used to demonstrate that the synergistic effect of methacholine on platelet-derived growth factor (PDGF)-induced mitogenesis in bovine tracheal smooth muscle cells is mediated by M3 receptors.[2][3]

Experimental Protocol:

-

Cell Culture: Bovine tracheal smooth muscle cells are cultured. For experiments, unpassaged cells are used as they retain functional M3 receptors.

-

Mitogenesis Assay ([³H]thymidine incorporation):

-

Cells are growth-arrested by serum deprivation.

-

Cells are then stimulated with methacholine (0.1-10 µM) in the presence or absence of PDGF.

-

To test the effect of DAU 5884, cells are pre-incubated with this compound (0.1 µM) before the addition of methacholine and PDGF.

-

[³H]thymidine is added to the culture medium.

-

After an incubation period, the cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter as an index of DNA synthesis and cell proliferation.

-

-

Inositol Phosphate Formation Assay (to confirm M3 receptor functionality):

-

Cells are labeled with [³H]myo-inositol.

-

Cells are then stimulated with methacholine.

-

The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Regulation of Airway Smooth Muscle Contractile Phenotype

Long-term exposure to methacholine can induce a switch in the phenotype of airway smooth muscle from contractile to synthetic. DAU 5884 was used to confirm that this effect is M3 receptor-dependent.[4]

Experimental Protocol:

-

Organ Culture: Bovine tracheal smooth muscle strips are cultured in a serum-free medium.

-

Pretreatment: Muscle strips are pretreated with methacholine (e.g., 100 µM) for an extended period (e.g., 8 days). To investigate the role of the M3 receptor, a separate group of muscle strips is pre-incubated with this compound (0.1 µM) before and during the methacholine pretreatment.

-

Contractility Measurement:

-

After the pretreatment period, the muscle strips are mounted in an organ bath.

-

Cumulative concentration-response curves to contractile agonists (e.g., methacholine, histamine, KCl) are generated to assess changes in maximal contraction and sensitivity.

-

-

Protein Expression Analysis (Western Blotting):

-

Following the contractility measurements, the muscle strips are processed for protein extraction.

-

Western blotting is performed to quantify the expression levels of contractile proteins such as smooth muscle α-actin and myosin heavy chain.

-

Experimental Workflow for Investigating M3 Receptor-Mediated Effects

Conclusion

This compound is a valuable pharmacological tool for the study of muscarinic M3 receptors. Its high potency and selectivity have enabled researchers to delineate the specific roles of the M3 receptor in mediating smooth muscle contraction, proliferation, and phenotype switching. The experimental protocols and data presented in this guide provide a foundation for the continued use of this compound in advancing our understanding of cholinergic signaling in health and disease. Further research, particularly in vivo studies, would be beneficial to fully characterize its pharmacokinetic and pharmacodynamic properties in a whole-organism context.

References

- 1. Characterization of muscarinic receptors in guinea-pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic M3-receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Muscarinic M(3) receptor-dependent regulation of airway smooth muscle contractile phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of DAU 5884 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine receptor (mAChR M3). This guide provides an in-depth overview of its pharmacological profile, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and relevant experimental workflows. As a selective M3 antagonist, DAU 5884 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M3 receptor, which is critically involved in smooth muscle contraction, glandular secretion, and cell proliferation.

Core Pharmacology

This compound exerts its effects by competitively binding to the orthosteric site of the M3 receptor, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh), and subsequent receptor activation. This antagonism effectively blocks the downstream signaling cascade initiated by M3 receptor activation.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and physicochemical properties.

Table 1: Muscarinic Receptor Binding Affinity of DAU 5884

| Receptor Subtype | pKi (± SEM) |

| M1 | 9.4 ± 0.04 |

| M2 | 7.4 ± 0.05 |

| M3 | 8.8 ± 0.03 |

| M4 | 8.5 ± 0.02 |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 351.83 g/mol |

| Molecular Formula | C₁₇H₂₁N₃O₃·HCl |

| Purity | ≥98% |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |

| CAS Number | 131780-48-8 |

Signaling Pathways

The primary mechanism of action of DAU 5884 is the blockade of the M3 muscarinic receptor signaling pathway. The following diagram illustrates this pathway and the point of inhibition by DAU 5884.

Caption: M3 receptor signaling pathway and inhibition by DAU 5884.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are representative of standard pharmacological assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of DAU 5884 for different muscarinic receptor subtypes (M1-M4) through competitive binding with a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-hM1, CHO-hM2, etc.).

-

[³H]N-methylscopolamine ([³H]NMS) as the radioligand.

-

This compound.

-

Atropine (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Plate harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]NMS (typically at a concentration close to its Kd).

-

Increasing concentrations of DAU 5884 (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding control wells, add a high concentration of atropine (e.g., 1 µM).

-

For total binding control wells, add assay buffer instead of a competitor.

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the DAU 5884 concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of DAU 5884 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for radioligand binding assay.

Functional Assay: In Vitro Smooth Muscle Contraction (Guinea Pig Ileum)

Objective: To determine the functional antagonist potency (pA₂) of DAU 5884 by measuring its ability to inhibit agonist-induced contractions of isolated guinea pig ileum smooth muscle.

Materials:

-

Male guinea pigs.

-

Tyrode's solution (physiological salt solution).

-

Carbachol (or another muscarinic agonist).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the ileum and prepare longitudinal muscle strips.

-

Mounting: Mount the tissue strips in organ baths containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O₂ / 5% CO₂). Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

-

Antagonist Incubation: Wash the tissue to remove the agonist and allow it to return to baseline. Add a fixed concentration of DAU 5884 to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of DAU 5884, generate a second cumulative concentration-response curve for carbachol.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with several different concentrations of DAU 5884.

-

Data Analysis (Schild Analysis):

-

For each concentration of DAU 5884, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of DAU 5884 on the x-axis.

-

Perform a linear regression on the Schild plot. The x-intercept of the regression line provides the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Caption: Experimental workflow for functional smooth muscle contraction assay and Schild analysis.

Conclusion

This compound is a well-characterized, potent, and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor subtype, coupled with its demonstrated functional antagonism in in vitro models, makes it an invaluable tool for researchers in pharmacology and drug development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of M3 receptor function and the development of novel therapeutics targeting this important receptor.

An In-Depth Technical Guide to DAU 5884 Hydrochloride for Studying Cholinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of DAU 5884 hydrochloride, a potent and selective antagonist for the muscarinic M3 acetylcholine receptor. It is intended to serve as a detailed guide for researchers utilizing this compound to investigate M3 receptor-mediated cholinergic signaling pathways. This guide will cover the pharmacological properties of DAU 5884, detailed protocols for its application in key in vitro experiments, and visual representations of its mechanism of action and experimental workflows.

A Note on the Mechanism of Action: Initial interest in this compound for studying cholinergic signaling may have been associated with its potential effects on various receptor systems. However, extensive pharmacological characterization has definitively identified DAU 5884 as a selective antagonist of the muscarinic M3 receptor.[1][2][3] There is no substantive evidence in the scientific literature to support its activity as a 5-HT3 receptor antagonist or a 5-HT4 receptor agonist. Therefore, this guide will focus on its established role as a tool to probe the function of M3 muscarinic receptors within the cholinergic system.

Introduction to Cholinergic Signaling and the M3 Receptor

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes.[4] ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) divided into five subtypes (M1-M5). The M3 subtype is of particular interest due to its widespread expression and critical role in mediating smooth muscle contraction, glandular secretion, and cell proliferation.[4][5][6] M3 receptors are primarily coupled to Gq/11 proteins. Upon activation by ACh, the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5]

Pharmacological Profile of this compound

This compound is a competitive and selective antagonist of the M3 muscarinic receptor. Its selectivity makes it an invaluable tool for isolating and studying M3-specific signaling events.

Data Presentation: Binding Affinities

The following table summarizes the binding affinities (pKi values) of DAU 5884 for various muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Mean pKi Value |

| M1 | 9.4 |

| M2 | 7.4 |

| M3 | 8.8 |

| M4 | 8.5 |

Note: pKi values are derived from radioligand binding studies and represent the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources.

Signaling Pathways

The diagram below illustrates the canonical signaling pathway initiated by the activation of the M3 muscarinic receptor and the point of inhibition by DAU 5884.

Experimental Protocols

This compound is frequently used in functional assays to antagonize the effects of muscarinic agonists like acetylcholine, carbachol, or methacholine. Below are detailed methodologies for two key experimental applications.

4.1. Smooth Muscle Contractility Assay (e.g., Guinea Pig Ileum)

This assay is a classic pharmacological preparation to study the effects of drugs on smooth muscle contraction. The guinea pig ileum is rich in M3 receptors, making it an ideal model to study the antagonistic properties of DAU 5884.

Methodology:

-

Tissue Preparation:

-

A male guinea pig (250-350 g) is euthanized by a humane method.

-

A segment of the ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 / 5% CO2 at 37°C.[7]

-

The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments approximately 1.5-2 cm in length.

-

-

Experimental Setup:

-

Each ileal strip is mounted in an organ bath containing Krebs-Henseleit solution, with one end attached to a fixed hook and the other to an isometric force transducer.

-

The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.[7]

-

-

Procedure:

-

Control Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., methacholine, 1 nM to 100 µM) is generated to establish the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and allowed to return to baseline. This compound (e.g., 1 nM, 10 nM, 100 nM) is then added to the organ bath and incubated for a pre-determined period (typically 20-30 minutes).

-

Antagonism Measurement: In the continued presence of DAU 5884, a second cumulative concentration-response curve to the same agonist is generated.

-

The experiment is repeated with different concentrations of DAU 5884.

-

-

Data Analysis:

-

The contractile responses are measured as a percentage of the maximum response to the agonist in the control curve.

-

The concentration-response curves are plotted, and the rightward shift caused by DAU 5884 is quantified.

-

A Schild plot analysis can be performed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of DAU 5884. The x-intercept of this plot provides the pA2 value, a measure of the antagonist's potency.[3][8]

-

4.2. Airway Smooth Muscle Cell Proliferation Assay

Cholinergic stimulation can act synergistically with growth factors to promote airway smooth muscle (ASM) cell proliferation, a key feature of airway remodeling in asthma. DAU 5884 can be used to confirm the involvement of M3 receptors in this process.

Methodology:

-

Cell Culture:

-

Human or animal ASM cells are isolated and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are grown to 70-80% confluency in 96-well plates.

-

-

Experimental Procedure:

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the culture medium is replaced with a serum-free medium for 24-48 hours.[1]

-

Pre-incubation with Antagonist: Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Mitogenic Stimulation: A muscarinic agonist (e.g., methacholine, 1 µM) is added in combination with a growth factor (e.g., platelet-derived growth factor (PDGF), 10 ng/mL). Control wells receive only the agonist, only the growth factor, or vehicle.

-

The cells are incubated for 24-48 hours.[1]

-

-

Proliferation Measurement:

-

Cell proliferation can be quantified using various methods:

-

[3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the wells for the final few hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured by scintillation counting.[9]

-

MTS/MTT Assay: A colorimetric assay where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product. The absorbance is read on a plate reader.[1]

-

Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

The results are expressed as a percentage of the proliferation induced by the agonist and growth factor in the absence of the antagonist.

-

The IC50 value for DAU 5884 (the concentration that inhibits 50% of the proliferative response) can be calculated from the concentration-response curve.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a smooth muscle contractility experiment using DAU 5884.

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of M3 muscarinic receptor function. Its high affinity and selectivity for the M3 subtype allow researchers to dissect the specific roles of this receptor in complex physiological and pathophysiological processes, including smooth muscle contraction and cell proliferation. By employing the standardized protocols outlined in this guide, scientists can effectively utilize DAU 5884 to advance our understanding of cholinergic signaling and to aid in the development of novel therapeutics targeting the M3 receptor.

References

- 1. M2 Muscarinic acetylcholine receptor modulates rat airway smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shape and position of the complete dose-response curve for inhaled methacholine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of DAU 5884 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the effects of DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist. The information is compiled to offer a foundational understanding of its biochemical affinity and functional activity, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Core Findings: Receptor Binding Affinity and Functional Antagonism

This compound has been identified as a high-affinity antagonist for the muscarinic M3 receptor. Its primary mechanism of action involves blocking the effects of acetylcholine and other muscarinic agonists at this receptor subtype, which is predominantly expressed in smooth muscle tissues, including those in the airways. This antagonism leads to the inhibition of agonist-induced smooth muscle contraction.

Quantitative Data Summary

The binding affinity of this compound for various muscarinic receptor subtypes has been characterized through radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| M1 | 9.4 |

| M2 | 7.4 |

| M3 | 8.8 |

| M4 | 8.5 |

Data sourced from Myslivecek, 2022.

The data clearly demonstrates the selectivity of DAU 5884 for the M1 and M3 receptor subtypes over M2 and M4.

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay for pKi Determination

This protocol outlines the steps to determine the binding affinity (pKi) of this compound for muscarinic receptor subtypes.

1. Materials:

- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

- Membrane Preparations: Chinese Hamster Ovary (CHO) cells independently expressing human M1, M2, M3, or M4 muscarinic receptors.

- Competitor: this compound

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

- Scintillation Cocktail

- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)

- 96-well microplates

- Filtration apparatus (Cell harvester)

- Liquid scintillation counter

2. Procedure:

- Prepare serial dilutions of this compound in assay buffer.

- In a 96-well plate, add in the following order:

- 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (1 µM, for non-specific binding) or this compound dilution.

- 50 µL of [³H]-NMS at a final concentration close to its Kd value.

- 150 µL of the respective CHO cell membrane preparation (containing 10-50 µg of protein).

- Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

- Dry the filters and place them in scintillation vials with scintillation cocktail.

- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

- Determine the IC50 value (the concentration of DAU 5884 that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

- Convert the Ki value to a pKi value (pKi = -log(Ki)).

Isolated Guinea Pig Tracheal Ring Assay for Functional Antagonism (Schild Analysis)

This protocol describes the methodology to assess the functional antagonistic effect of this compound on methacholine-induced smooth muscle contraction and to determine its pA2 value.

1. Tissue Preparation:

- Humanely euthanize a guinea pig.

- Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

- Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

- Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

2. Experimental Procedure:

- Allow the tracheal rings to equilibrate for 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.

- After equilibration, induce a reference contraction with 60 mM KCl. Wash the tissues and allow them to return to baseline.

- Construct a cumulative concentration-response curve for the contractile agonist, methacholine (e.g., 10⁻⁹ to 10⁻³ M).

- After washing the tissues and allowing them to return to baseline, incubate the tracheal rings with a specific concentration of this compound for 30 minutes.

- In the presence of DAU 5884, repeat the cumulative concentration-response curve for methacholine.

- Repeat steps 4 and 5 with at least three different concentrations of this compound.

3. Data Analysis (Schild Plot):

- For each concentration of DAU 5884, calculate the dose ratio (DR), which is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 of methacholine in the absence of the antagonist.

- Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

- Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated.

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Caption: Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for Schild Analysis of Functional Antagonism.

Methodological & Application

Application Notes and Protocols for DAU 5884 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1][2][3] M3Rs are G-protein coupled receptors that primarily couple to Gq/11 proteins.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C, leading to various physiological responses, including smooth muscle contraction and cell proliferation.[1][3][6]

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of this compound, including its binding affinity, its functional antagonism in a smooth muscle contraction assay, and its anti-proliferative effects.

Data Presentation

Binding Affinity of DAU 5884 at Muscarinic Receptor Subtypes

| Receptor Subtype | pKi |

| M1 | 7.4 ± 0.05 |

| M2 | 8.8 ± 0.03 |

| M3 | 9.4 ± 0.04 |

| M4 | 8.5 ± 0.02 |

Data presented as mean ± SEM. pKi is the negative logarithm of the equilibrium dissociation constant (Ki). Data adapted from literature.

Antagonist Potency of DAU 5884

| Assay | Agonist | IC50 (nM) |

| [³H]-NMS Binding | N-methylscopolamine | 8 - 131 |

IC50 values represent the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[2]

Signaling Pathway

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by DAU 5884.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the M3 muscarinic receptor.

Caption: Workflow for the Radioligand Binding Assay.

Materials:

-

Cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

-

96-well plates.

-

Glass fiber filter mats.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the M3 receptor in ice-cold buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: To each well of a 96-well plate, add:

-

50 µL of Assay Buffer (for total binding).

-

50 µL of a high concentration of atropine (e.g., 1 µM final concentration) for non-specific binding determination.

-

50 µL of varying concentrations of this compound.

-

50 µL of [³H]-NMS at a concentration near its Kd (e.g., 0.5-1.0 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Smooth Muscle Contraction Assay (Organ Bath)

This assay assesses the functional antagonist activity of this compound on smooth muscle tissue.

Caption: Workflow for the Smooth Muscle Contraction Assay.

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose).

-

Methacholine (muscarinic agonist).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.

-

Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for methacholine to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Repeat Agonist CRC: In the continued presence of this compound, repeat the cumulative concentration-response curve for methacholine.

-

Data Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. The rightward shift of the agonist CRC in the presence of the antagonist is indicative of competitive antagonism. A Schild plot can be constructed to determine the pA₂ value, which is a measure of the antagonist's potency.

Cell Proliferation Assay (MTT Assay)

This assay evaluates the ability of this compound to inhibit agonist-induced cell proliferation.

Caption: Workflow for the Cell Proliferation (MTT) Assay.

Materials:

-

A suitable cell line that proliferates in response to muscarinic agonists (e.g., human airway smooth muscle cells).

-

Cell culture medium and serum.

-

Methacholine or another muscarinic agonist.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.

-

Treatment: Treat the cells with:

-

Vehicle control.

-

Muscarinic agonist (e.g., methacholine) alone.

-

Varying concentrations of this compound alone.

-

Muscarinic agonist in the presence of varying concentrations of this compound.

-

-

Incubation: Incubate the plate for a period sufficient for proliferation to occur (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-